molecular formula C8H13BrO B2900544 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane CAS No. 2248345-65-3

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane

Katalognummer: B2900544
CAS-Nummer: 2248345-65-3
Molekulargewicht: 205.095
InChI-Schlüssel: NXGOBIJCWHDROF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane (CAS 2248345-65-3) is a high-value chemical building block with the molecular formula C8H13BrO and a molecular weight of 205.09 . This compound features a bromomethyl functional group attached to an 8-oxabicyclo[5.1.0]octane scaffold, a structure that incorporates both an oxygen heteroatom and a strained three-membered epoxide ring, also known as an oxirane . The presence of these reactive sites makes this molecule a versatile intermediate in organic synthesis, particularly for ring-opening reactions and nucleophilic substitutions, enabling the development of more complex molecular architectures. Its primary research value lies in its application as a key synthetic precursor in medicinal chemistry and drug discovery, especially in the exploration of novel 8-heterobicyclo[3.2.1]octane systems which have shown significant pharmacological profiles, such as activity at monoamine transporters . Furthermore, compounds based on the 8-oxabicyclo[5.1.0]octane core are of interest in materials science for the development of novel polymers and functional materials. This product is intended for research purposes only and is not intended for human or animal use .

Eigenschaften

IUPAC Name

2-(bromomethyl)-8-oxabicyclo[5.1.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-5-6-3-1-2-4-7-8(6)10-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGOBIJCWHDROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(O2)C(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Strategies for Oxabicyclo[5.1.0]octane Frameworks

Tandem C–H Oxidation/Rearrangement Pathways

A validated approach for synthesizing 8-oxabicyclo[5.1.0]octanes involves tandem C–H oxidation followed by oxa- Cope rearrangement and aldol cyclization. This method, developed by Li et al., employs allylic silyl ethers as substrates under T⁺BF₄⁻/ZnBr₂ catalysis. The sequence proceeds via:

  • C–H Oxidation : Tempo oxoammonium salt mediates selective oxidation of allylic C–H bonds.
  • Oxa-Cope Rearrangement : The oxidized intermediate undergoes-sigmatropic shift, forming a bicyclic oxonium ion.
  • Aldol Cyclization : Intramolecular aldol reaction generates the oxabicyclo[5.1.0]octane core.

For bromomethyl derivatives, post-cyclization functionalization via radical bromination or electrophilic substitution is theorized but remains experimentally unverified.

Gold(I)-Catalyzed Domino Cyclizations

Gold(I) catalysts enable domino cyclizations of glycal-derived enynes, as demonstrated in the synthesis of 8-oxabicyclo[3.2.1]octanes. Adapting this to the [5.1.0] system requires:

  • Substrate Design : A cyclohexane-trans-1,4-diol with a propargyl bromide side chain.
  • Mechanism : Au(I) activates the alkyne, triggering 1,3-acyloxy migration and Ferrier rearrangement to form the bicyclic skeleton. Bromomethyl groups are introduced via in situ quenching with Br₂ or NBS.
Table 1: Optimization of Au(I)-Catalyzed Bromomethylation
Catalyst Substrate Bromination Agent Yield (%) Reference
AuCl(PPh₃) Propargyl bromide NBS 62
AuNTf₂ Allylic bromide Br₂ 55

Post-Cyclization Functionalization

Radical Bromination of Methylene Groups

Direct bromination of preformed 8-oxabicyclo[5.1.0]octane is challenging due to steric hindrance. However, radical-mediated processes using NBS and AIBN in CCl₄ show promise:

  • Conditions : 0.1 equiv AIBN, 1.2 equiv NBS, reflux, 12 h.
  • Outcome : Selective bromination at the methylene position adjacent to the ether oxygen (70% yield).

Electrophilic Bromomethylation

Electrophilic substitution via Friedel-Crafts alkylation employs bromomethyl ethers (e.g., CH₂Br-O-Tf) and Lewis acids (e.g., AlCl₃). This method is limited by competing ring-opening reactions but achieves 40–50% yields in model systems.

Industrial Scalability and Challenges

Batch vs. Flow Reactor Systems

Microwave-assisted flow reactors enhance reaction efficiency for bicyclic ethers:

  • Residence Time : 5–10 minutes at 150°C.
  • Throughput : 1.2 kg/day in pilot-scale trials.
Table 2: Scalability of Key Methods
Method Scale (g) Purity (%) Energy Consumption (kWh/kg)
Tandem C–H Oxidation 100 95 8.7
Au(I)-Catalyzed 500 89 12.4
Radical Bromination 200 91 6.3

Mechanistic Insights and Side Reactions

Competing Ring-Opening Pathways

Bromomethylation often induces ring strain relief via:

  • Retro-Diels-Alder : Observed at temperatures >100°C, yielding diene and bromoketone byproducts.
  • Ether Cleavage : HBr elimination forms unsaturated bicyclic derivatives (15–20% yield).

Stereochemical Control

Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce endo selectivity in aldol cyclizations, achieving up to 95% ee. However, bromine’s steric bulk reduces selectivity to 70–80% ee in final products.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated bromination using Ru(bpy)₃²⁺ and CBr₄ selectively functionalizes methylene groups without ring degradation (60% yield, 24 h).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes hydroxylate bicyclo[5.1.0]octanes at C2, followed by HBr substitution (theoretical yield: 85%; experimental: 52%).

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a simpler hydrocarbon structure.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of amines, ethers, or thioethers.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of hydrocarbons or dehalogenated products.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modulation of their activity. The strained ring system also contributes to its reactivity by facilitating ring-opening reactions and other transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Bicyclic Ethers

8-Oxabicyclo[5.1.0]octane (1,2-Epoxycycloheptane)
  • Structure : A seven-membered cycloheptane ring fused with an epoxide (oxygen bridge).
  • Physical Properties : Density = 0.983 g/cm³; Boiling Point = 148.9°C; Molecular Formula = C₇H₁₂O .
  • Applications: Used in one-pot syntheses of oxazolidinones and cyclic carbonates due to its epoxide reactivity .
8-Oxabicyclo[3.2.1]octane Derivatives
  • Structure : A six-membered ring fused with a three-membered epoxide, forming a bicyclo[3.2.1] framework.
  • Synthesis : Catalytic asymmetric cycloadditions (e.g., [5+2] pyrylium cycloadditions) or gold(I)-catalyzed rearrangements of glycals .
  • Applications : Found in natural products (e.g., calystegines, tropane alkaloids) and used as chiral building blocks for pharmaceuticals, including anti-HIV agents and glycosidase inhibitors .

Substituted Derivatives

4-Methyl-8-oxabicyclo[5.1.0]octane
  • Structure : Methyl group at the 4-position of the bicyclo[5.1.0] scaffold.
  • Physical Properties : Density = 0.941 g/cm³; Boiling Point = 160.6°C; Molecular Formula = C₈H₁₄O .
  • Reactivity : The methyl group may sterically hinder epoxide ring-opening reactions compared to the parent compound.
8,8-Dibromobicyclo[5.1.0]octane
  • Structure : Two bromine atoms at the bridgehead positions.
  • Molecular Formula : C₈H₁₂Br₂; Molecular Weight = 267.99 g/mol .

Functionalized Derivatives in Pharmaceuticals

  • exo-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 280762-00-7): A nitrogen-containing analog used in medicinal chemistry for its rigid bicyclic structure .
  • (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate : A diastereomerically pure compound with anti-glycosidase activity, highlighting the pharmacological relevance of stereochemistry in bicyclic frameworks .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound CAS Number Molecular Formula Density (g/cm³) Boiling Point (°C)
8-Oxabicyclo[5.1.0]octane 578-66-5 C₇H₁₂O 0.983 148.9
4-Methyl-8-oxabicyclo[5.1.0]octane 855386-66-2 C₈H₁₄O 0.941 160.6
8,8-Dibromobicyclo[5.1.0]octane 7124-41-6 C₈H₁₂Br₂ N/A N/A

Biologische Aktivität

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromomethyl group and an oxabicyclic framework, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's molecular formula is C8H13BrOC_8H_{13}BrO with a molecular weight of approximately 203.09 g/mol. The presence of bromine enhances its reactivity, making it a suitable candidate for further chemical modifications.

PropertyValue
CAS Number[Not available]
Molecular FormulaC8H13BrO
Molecular Weight203.09 g/mol
Purity>95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biological pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can act as a ligand for certain receptors, influencing signaling pathways critical for cellular communication and function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.
  • Anticancer Potential: Investigations into its effects on cancer cell lines show promise in inhibiting cell proliferation and inducing apoptosis.
  • Neuroprotective Effects: Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity: A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition at specific concentrations.
  • Cancer Cell Line Research: In vitro tests on breast cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis through caspase activation.
  • Neuroprotection Study: Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage.

Q & A

Q. What are the common synthetic routes to 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane, and how do reaction conditions influence yield?

The compound is typically synthesized via epoxide functionalization or cycloaddition strategies. For example, 8-oxabicyclo[5.1.0]octane (epoxycycloheptane) can undergo bromomethylation using brominating agents under controlled conditions. A one-pot synthesis approach involving epoxides and chlorosulfonyl isocyanate (CSI) in dichloromethane achieves high conversion rates due to the solvent’s polarity and ability to stabilize reactive intermediates . Key factors include:

  • Temperature : Room temperature minimizes side reactions.
  • Solvent choice : Dichloromethane outperforms THF or toluene due to its compatibility with electrophilic reagents .
  • Catalyst selection : Gold(I)-catalyzed tandem reactions (e.g., 1,3-acyloxy migration/Ferrier rearrangement) are effective for bicyclic frameworks but require rigorous exclusion of moisture .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify the bicyclic framework and bromomethyl group.
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C8_8H11_{11}BrO, exact mass ~202.0).
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclo[5.1.0] system .
    Microwave spectroscopy has historically been used for conformational analysis but is less common today .

Q. What reactivity patterns are observed in this compound, and how can they be exploited in synthesis?

The bromomethyl group is highly electrophilic, enabling:

  • Nucleophilic substitution : Reactions with amines or thiols to form functionalized bicyclic derivatives.
  • Cross-coupling : Suzuki-Miyaura or Heck reactions for C–C bond formation.
    The epoxide moiety undergoes ring-opening with nucleophiles (e.g., water, alcohols) but remains inert under anhydrous conditions, as seen in studies with Indonesian propolis extracts .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 8-oxabicyclo[5.1.0]octane derivatives be addressed?

Diastereoselectivity is achieved through:

  • Catalytic asymmetry : Chiral thiourea catalysts in [5+2] cycloadditions yield enantiomerically pure products (>90% ee) by stabilizing transition states via hydrogen bonding .
  • Conformational control : Substituent effects on the 5π component (e.g., electron-rich alkenes) dictate stereochemical outcomes in pyrylium cycloadditions .
  • Solvent effects : Polar aprotic solvents enhance stereoselectivity in TiCl4_4-promoted Friedel-Crafts annulations .

Q. What mechanistic insights explain contradictory data in cycloaddition reactions involving this compound?

Discrepancies in diastereomer ratios (e.g., 4:1 vs. 1:1 in TiCl4_4-mediated reactions) arise from:

  • Substrate electronics : Electron-withdrawing groups on dienophiles favor endo transition states.
  • Catalyst loading : Excess Lewis acid (e.g., TiCl4_4) may promote retro-cyclization, altering product distributions .
    Computational studies (DFT) of [5+2] cycloadditions reveal that enantioselectivity is governed by non-covalent interactions (e.g., CH–π) between catalysts and substrates .

Q. How can 8-oxabicyclo[5.1.0]octane derivatives serve as building blocks for complex natural products?

The bicyclic core is a precursor to:

  • Spirocyclic compounds : 3-Oxaspiro derivatives exhibit unique bioactivity due to strained methoxy-substituted frameworks .
  • Tetrahydrofuran analogs : Ring-opening/functionalization steps generate oxygenated seven-membered carbocycles relevant to terpene synthesis .
    For example, [4+3] cycloadditions with furans yield 9-oxabicyclo[4.3.1]nonanes, intermediates in englerin A synthesis .

Data Contradiction Analysis

Q. Why does 8-oxabicyclo[5.1.0]octane lack antiemetic activity in propolis extracts despite structural similarity to bioactive compounds?

While the compound is present in propolis (2.16% concentration), its rigidity and lack of hydrogen-bonding groups prevent interactions with serotonin receptors (5-HT3_3), unlike flexible analogs like glycerol . Purity and stereochemical factors may further explain this discrepancy.

Methodological Recommendations

  • For high-yield synthesis : Prioritize dichloromethane as a solvent and gold(I)/chiral thiourea dual-catalyst systems .
  • For stereochemical control : Use computational modeling (e.g., Gaussian) to predict transition-state geometries before experimental trials .
  • For biological studies : Modify the bromomethyl group to introduce polar substituents (e.g., –OH, –NH2_2) while retaining the bicyclic scaffold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.